3-Hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester is a chemical compound that belongs to the class of dicarboxylic acid esters. This compound features a cyclopentane ring structure with two carboxylic acid groups and an additional hydroxyl group, making it a versatile intermediate in organic synthesis. The diethyl ester form indicates that each of the carboxylic acid groups is esterified with ethyl alcohol.
The compound can be synthesized from various starting materials, particularly through the esterification of cyclopentane-1,1-dicarboxylic acid using diethyl alcohol. The synthesis methods often involve catalytic processes or specific reagents to facilitate the formation of the ester bonds.
3-Hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester is classified as:
The synthesis of 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester can be achieved through several methods, primarily focusing on esterification reactions.
The general reaction scheme for synthesizing 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester can be represented as follows:
The molecular structure of 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester can be depicted as follows:
The primary reactions involving 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester include:
For example, hydrolysis can be represented as:
The mechanism by which 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester acts in chemical reactions typically involves nucleophilic attack on the carbonyl carbon of the ester by water (in hydrolysis) or by another alcohol (in transesterification).
In hydrolysis:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to analyze this compound's structure and confirm its purity.
3-Hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester has several scientific uses:
Diastereoselective esterification of 3-hydroxycyclopentane-1,1-dicarboxylic acid presents significant synthetic challenges due to the potential for epimerization at the stereogenic C3 position. Industrial routes predominantly employ phase-transfer catalysts (PTCs) such as triethylbenzylammonium chloride to facilitate alkylation under biphasic conditions. This approach achieves diastereomeric ratios exceeding 9:1 while operating under mild conditions (25-40°C), minimizing thermal degradation risks [5]. Laboratory-scale syntheses increasingly leverage enzymatic catalysis using immobilized lipases (e.g., Candida antarctica Lipase B), which demonstrate remarkable regioselectivity for mono-esterification of the prochiral dicarboxylic acid precursor. Recent optimizations have achieved 92% enantiomeric excess when conducted in non-polar media (e.g., methyl tert-butyl ether) at 30°C [7].
Microwave-assisted catalysis has emerged as a powerful tool for accelerating esterification kinetics. Reactions employing p-toluenesulfonic acid (0.5 mol%) under microwave irradiation (100°C, 30 min) deliver complete conversion compared to 12 hours required under conventional heating, while maintaining diastereoselectivity >95%. This method significantly suppresses the formation of δ-lactone byproducts through precise thermal control [7].
Table 1: Catalyst Performance in Diastereoselective Esterification
Catalyst Type | Conditions | Conversion | diastereoselectivity | Key Advantage |
---|---|---|---|---|
Triethylbenzylammonium chloride | 5 mol%, 25°C, NaOH(aq)/CH₂Cl₂ | 98% | 91:9 | Epimerization suppression |
Novozym 435® | 3 wt%, MTBE, 30°C | 85% | 94% ee* | Regioselective monoesterification |
p-TsOH (microwave) | 0.5 mol%, 100°C, 30 min | 100% | 96:4 | Reaction time reduction 24-fold |
*Enantiomeric excess for monoester intermediate
The synthesis of cyclopentane derivatives has undergone substantial green chemistry innovation, particularly in solvent selection and energy utilization. Solvent-free transesterification methodologies have demonstrated exceptional efficacy for this compound, where the cyclic diacid undergoes direct esterification with ethanol (neat) using titanium(IV) isopropoxide (0.1 mol%) at 110°C. This approach eliminates VOC emissions while achieving 95% conversion in 4 hours, significantly improving upon traditional dichloromethane-based routes [3].
Aqueous emulsion technologies have been adapted for precursor synthesis, leveraging hydrophobic ruthenium catalysts (e.g., Grubbs-Hoveyda 2nd generation) in ultrasound-assisted ring-closing metathesis. This technique facilitates precursor cyclization in water emulsions at 50°C, reducing organic solvent consumption by 85% while maintaining 99% conversion efficiency. The emulsion system also enables straightforward catalyst recovery (≥90%) via aqueous/organic phase separation [7].
Microwave dielectric heating has proven particularly valuable for Diels-Alder precursor synthesis, reducing reaction times from 12 hours to 25 minutes while improving atom economy from 68% to 93%. This is achieved through precise thermal management that suppresses thermally induced decarboxylation pathways [7].
Table 2: Environmental Metrics Comparison
Method | Process Mass Intensity | Energy Consumption (kJ/mol) | E-factor | Renewable Solvent % |
---|---|---|---|---|
Traditional DCM alkylation | 87 | 3,200 | 34.8 | 0% |
Solvent-free transesterification | 3.2 | 850 | 1.1 | 100% |
Aqueous metathesis | 7.6 | 1,100 | 2.9 | 100% (water) |
The C3 hydroxyl group's reactivity necessitates strategic protecting group selection during multi-step syntheses. The benzyl ether (Bn) group demonstrates exceptional performance due to its orthogonal deprotection characteristics under hydrogenolytic conditions (Pd(OH)₂, H₂, 60 psi). This approach achieves quantitative deprotection without compromising the sensitive dicarboxylate motif or inducing epimerization at C3 [8]. For acid-sensitive substrates, tert-butyldimethylsilyl (TBS) protection offers advantages, with deprotection achievable using acetic acid/THF/water (3:1:1) at 40°C with <2% epimerization.
In keto-functionalized precursors, acetonide protection proves valuable. The cyclic ketal formed with 2,2-dimethoxypropane (catalyzed by pyridinium p-toluenesulfonate) enables selective manipulation of the carboxylic acid groups. Subsequent deprotection under mild aqueous acidic conditions (pH 3.0, 25°C) proceeds quantitatively without lactonization side reactions [4]. Recent advances have introduced photolabile protecting groups such as o-nitrobenzyl ethers, which enable spatial-temporal control through UV irradiation (365 nm) in continuous flow reactors, significantly enhancing reaction throughput.
Table 3: Protecting Group Performance Metrics
Protecting Group | Installation Yield | Deprotection Yield | Orthogonality Index | Epimerization Risk |
---|---|---|---|---|
Benzyl (Bn) | 96% | 98% | High | Low (<1%) |
TBS | 92% | 95% | Moderate | Low (2%) |
Acetonide | 89% | 97% | High | Moderate (5%) |
o-Nitrobenzyl | 85% | 91% | Excellent | Undetectable |
Industrial-scale manufacturing prioritizes continuous flow technology to enhance process efficiency and product consistency. The transesterification reaction is conducted in a plug-flow reactor (PFR) at 130°C with residence times of 20 minutes, achieving space-time yields of 850 g·L⁻¹·h⁻¹. This represents a 15-fold productivity increase over batch methods while reducing thermal degradation products from 8% to <0.5% [3]. Industrial purification employs continuous fractional distillation under reduced pressure (14 mbar), enabling throughputs exceeding 200 kg/day with chemical purity >99.5%.
Laboratory syntheses typically employ batch reactors with meticulous thermal control. The diethyl ester derivative is prepared through Krapcho decarboxylation of the corresponding malonate precursor at 80°C in DMF/H₂O (95:5), achieving isolated yields of 75-82% on 0.1-1 mol scale [5]. Small-scale processes (<100g) benefit from chromatography-free purification via crystallization from ethyl acetate/hexane (1:3), yielding optically pure material without expensive separation equipment.
Significant economic factors influence production decisions:
Table 4: Scale-Dependent Production Parameters
Parameter | Industrial Process | Laboratory Process | Scale Factor Impact |
---|---|---|---|
Production volume | 100-500 kg/batch | 0.1-1 kg/batch | 10³ |
Reaction temperature | 130°C (PFR) | 80°C (batch) | +50°C |
Throughput | 200 kg/day | 20 g/day | 10⁴ |
Purity specification | >99.5% (distillation) | >98% (crystallization) | +1.5% |
Production cost | $120-150/kg | $600-900/kg | 5-7× |
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